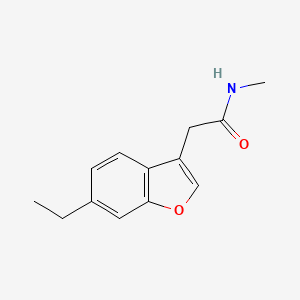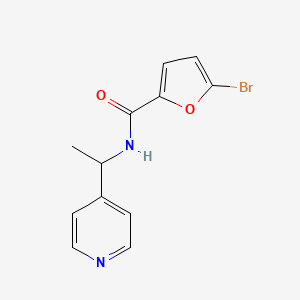
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide is a chemical compound that belongs to the furan class of compounds. It is a potent inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide acts as a potent inhibitor of the PKB/Akt pathway by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets, which leads to the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of the PKB/Akt pathway by 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce insulin resistance in diabetic models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide in lab experiments has several advantages. It is a potent inhibitor of the PKB/Akt pathway, which makes it a valuable tool for investigating the role of this pathway in various diseases. Additionally, it has been shown to have low toxicity, which makes it suitable for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in water, which can limit its use in some experiments. Additionally, its potency as an inhibitor of the PKB/Akt pathway can lead to off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide in scientific research. One potential direction is the investigation of its role in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Additionally, its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders can be further explored. Finally, the development of more potent and selective inhibitors of the PKB/Akt pathway can be pursued to overcome the limitations of this compound.
Métodos De Síntesis
The synthesis of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-pyridineethanol to form the intermediate, which is further reacted with bromine to yield the final product.
Aplicaciones Científicas De Investigación
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the PKB/Akt pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has been used in various studies to investigate the role of the PKB/Akt pathway in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8(9-4-6-14-7-5-9)15-12(16)10-2-3-11(13)17-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBRBBIHCTXEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)


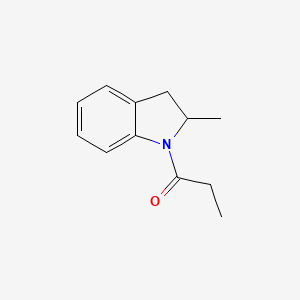
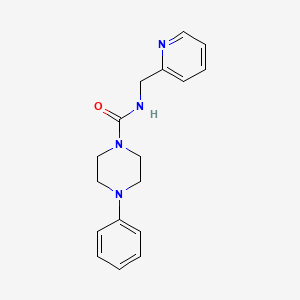

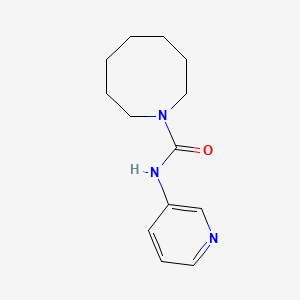
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
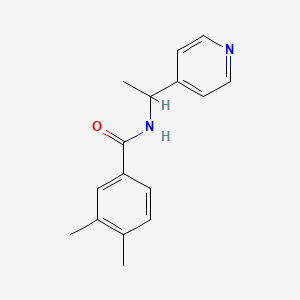
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)


